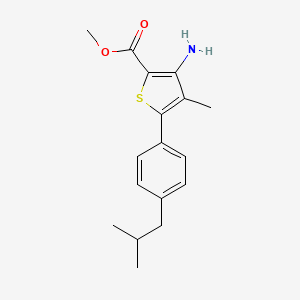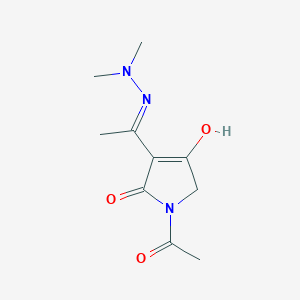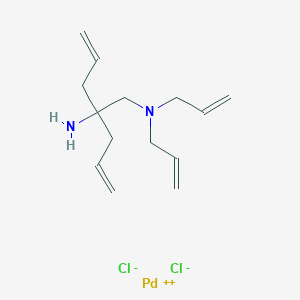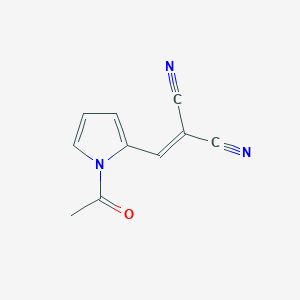
2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile typically involves the condensation of 1-acetyl-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is often carried out in the presence of a base such as piperidine, which acts as a catalyst. The reaction is usually conducted in ethanol under reflux conditions to ensure complete conversion and high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted malononitrile derivatives.
Scientific Research Applications
2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds
Mechanism of Action
The mechanism of action of 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
- 2-((1-Methyl-5-(phenylsulfanyl)-1H-pyrrol-2-yl)methylene)malononitrile
- (1-Methyl-1H-pyrrol-2-yl)acetonitrile
Comparison: 2-((1-Acetyl-1H-pyrrol-2-yl)methylene)malononitrile is unique due to the presence of both acetyl and malononitrile groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-[(1-acetylpyrrol-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H7N3O/c1-8(14)13-4-2-3-10(13)5-9(6-11)7-12/h2-5H,1H3 |
InChI Key |
BXGCKZXIJDZAPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC=C1C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
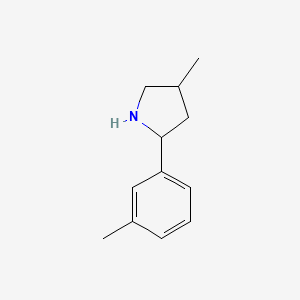
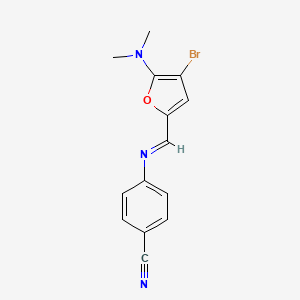
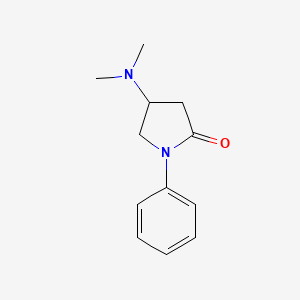
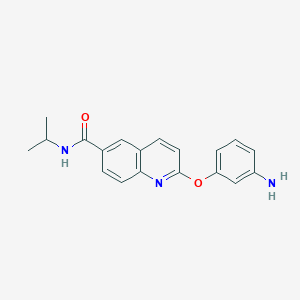
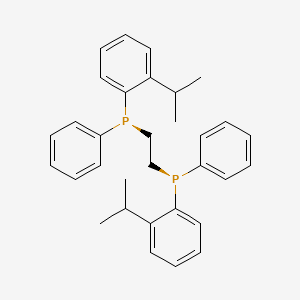
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
